2'-Bromo-3'-chloro-5'-(trifluoromethyl)acetophenone

Description

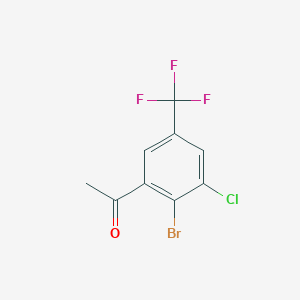

2'-Bromo-3'-chloro-5'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative with a molecular formula of C₉H₅BrClF₃O. It features bromine at the 2' position, chlorine at the 3' position, and a trifluoromethyl (-CF₃) group at the 5' position on the aromatic ring. The compound’s structure combines electron-withdrawing substituents (Br, Cl, -CF₃) that enhance the electrophilicity of the ketone group, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .

Properties

IUPAC Name |

1-[2-bromo-3-chloro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(9(12,13)14)3-7(11)8(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCRNLLTSNWAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method includes the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, around 90°C, using acetic acid as the solvent. The molar ratio of the substrate to the brominating agent is maintained at 1.0:1.1 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding alcohols or ketones.

Scientific Research Applications

2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is involved in the synthesis of potential drug candidates.

Mechanism of Action

The mechanism of action of 2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups enhances its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Acetophenones

*Estimated based on substituent contributions.

Key Observations:

- Substituent Position and Reactivity: The target compound’s 2'-Br and 3'-Cl create steric and electronic effects that differentiate it from analogs like 3'-Bromo-5'-(trifluoromethyl)acetophenone . The additional Cl increases molecular weight and may slow reaction kinetics in nucleophilic substitutions compared to the less hindered analog.

- Electron-Withdrawing vs. Electron-Donating Groups: Unlike 2-Bromo-4'-methoxyacetophenone , which has an electron-donating methoxy group, the target’s -CF₃ and halogens stabilize negative charge buildup, favoring reactions like Friedel-Crafts acylations or Suzuki couplings.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations:

- Solubility : The target compound’s trifluoromethyl and halogen groups reduce water solubility but enhance compatibility with organic solvents like dichloromethane (DCM) .

- Thermal Stability : Fluorinated analogs (e.g., ) exhibit higher thermal stability, while hydroxyl-containing derivatives (e.g., ) may degrade under oxidative conditions.

Biological Activity

2'-Bromo-3'-chloro-5'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine, chlorine, and a trifluoromethyl group, which contribute to its unique chemical properties and potential therapeutic applications.

The molecular formula of 2'-Bromo-3'-chloro-5'-(trifluoromethyl)acetophenone is with a molecular weight of approximately 303.51 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The halogen substituents can facilitate binding to active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity.

Anticancer Activity

Recent studies have indicated that 2'-Bromo-3'-chloro-5'-(trifluoromethyl)acetophenone exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction, as evidenced by increased levels of cytochrome c in the cytosol and PARP cleavage.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | Apoptosis via caspase activation |

| HCT116 (Colon) | 12.8 | Mitochondrial dysfunction |

| A549 (Lung) | 20.4 | Cell cycle arrest in G2/M phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal examined the effects of 2'-Bromo-3'-chloro-5'-(trifluoromethyl)acetophenone on breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis in a dose-dependent manner, with an IC50 value comparable to standard chemotherapeutics.

- Antimicrobial Efficacy : Another research project focused on evaluating the antimicrobial properties of this compound against various pathogens, including resistant strains. Results showed promising activity, particularly against MRSA, highlighting its potential as a lead compound for antibiotic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.